molecular formula C7H8Cl2N2O B2812602 4,6-Dichloro-2-(ethoxymethyl)pyrimidine CAS No. 3122-82-5

4,6-Dichloro-2-(ethoxymethyl)pyrimidine

Cat. No.: B2812602
CAS No.: 3122-82-5
M. Wt: 207.05
InChI Key: PYDUJAPRBBVWSO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(ethoxymethyl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O and a molecular weight of 207.06 g/mol . It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 4 and 6, and an ethoxymethyl group at position 2. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4,6-Dichloro-2-(ethoxymethyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4,6-Dichloro-2-(ethoxymethyl)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Dichloro-2-(ethoxymethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(ethoxymethyl)pyrimidine is primarily based on its ability to interact with nucleophilic sites in biological molecules. The chlorine atoms at positions 4 and 6 can form covalent bonds with nucleophiles such as amino acids in proteins or bases in nucleic acids, leading to the inhibition of biological processes . This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

4,6-Dichloro-2-(ethoxymethyl)pyrimidine can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the ethoxymethyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dichloro-2-(ethoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDUJAPRBBVWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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